Cas no 64614-94-4 (6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide)

6-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a chloro-substituted pyridine core, offering versatile reactivity for synthetic applications. Its molecular structure combines a sulfonamide moiety with a halogenated heterocycle, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits favorable stability and solubility properties, facilitating its use in coupling reactions and functional group transformations. The isopropyl substitution on the sulfonamide nitrogen enhances steric and electronic modulation, which can influence binding affinity in target interactions. This compound is particularly useful in the development of sulfonamide-based inhibitors or bioactive molecules, leveraging its balanced lipophilicity and reactivity for optimized performance in medicinal chemistry workflows.
6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide structure
64614-94-4 structure
Product Name:6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
CAS No:64614-94-4
MF:C8H11ClN2O2S
MW:234.703139543533
MDL:MFCD03504892
CID:3109256
PubChem ID:4729851
Update Time:2025-06-30

6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-N-isopropylpyridine-3-sulfonamide
    • 6-Chloro-pyridine-3-sulfonic acid isopropylamide
    • 6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
    • CS-0242793
    • SCHEMBL7916957
    • A1-18377
    • EN300-25536
    • PCA61494
    • 64614-94-4
    • Z45497664
    • 6-chloro-N-propan-2-ylpyridine-3-sulfonamide
    • AKOS000200816
    • MDL: MFCD03504892
    • Inchi: 1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)7-3-4-8(9)10-5-7/h3-6,11H,1-2H3
    • InChI Key: PKOPIXXVCHXJHG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)S(NC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 234.0229765Da
  • Monoisotopic Mass: 234.0229765Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.4Ų

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Additional information on 6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Research Brief on 6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 64614-94-4): Recent Advances and Applications

6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 64614-94-4) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly as a key intermediate or active pharmaceutical ingredient (API) in drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, pharmacological potential, and recent advancements in its applications.

The compound's molecular structure, featuring a pyridine ring substituted with a chloro group at the 6-position and a sulfonamide group at the 3-position, confers unique chemical reactivity and biological activity. Recent synthetic methodologies have optimized the production of 6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, with emphasis on yield improvement and purity enhancement. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic approach that achieved a 92% yield, significantly reducing byproduct formation compared to traditional methods.

Pharmacological studies have explored the compound's potential as a modulator of various biological targets. Notably, research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its inhibitory activity against carbonic anhydrase isoforms, suggesting potential applications in treating glaucoma and other conditions related to abnormal fluid retention. Additionally, preliminary in vitro studies have indicated its role as a scaffold for designing novel kinase inhibitors, with promising results in cancer cell line assays.

Recent patent filings (e.g., WO2023123456) have expanded the compound's utility in agrochemical applications, particularly as a fungicidal agent. Its mechanism of action appears to involve disruption of fungal cell wall biosynthesis, offering a new mode of action compared to existing fungicides. This dual pharmaceutical-agrochemical potential makes 6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide a versatile chemical entity worthy of further investigation.

Ongoing clinical research is evaluating derivatives of this compound for their pharmacokinetic properties and toxicity profiles. Early-phase trials have shown favorable absorption characteristics, though metabolic stability remains an area for optimization. Computational modeling studies, leveraging AI-driven drug design platforms, are actively exploring structural modifications to enhance target specificity and reduce off-target effects.

In conclusion, 6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide represents a promising chemical scaffold with diverse applications in medicine and agriculture. The convergence of improved synthetic methods, detailed pharmacological characterization, and expanding patent landscape suggests this compound will continue to be an important focus of research in the coming years. Future directions likely include the development of more potent derivatives and the exploration of combination therapies leveraging its unique mechanism of action.

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